![molecular formula C11H15ClN2 B1289429 1-Butyl-1H-benzo[d]imidazole hydrochloride CAS No. 5465-30-5](/img/structure/B1289429.png)

1-Butyl-1H-benzo[d]imidazole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

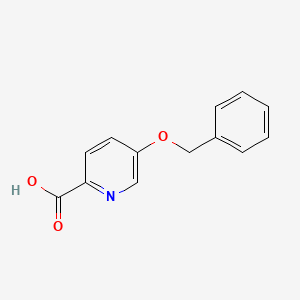

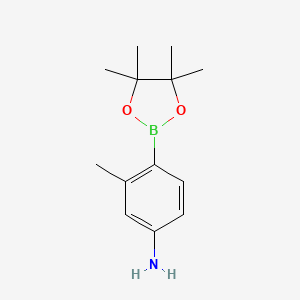

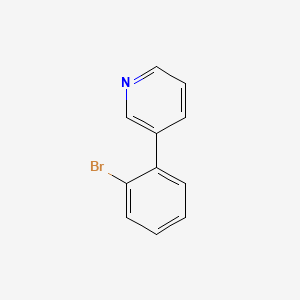

1-Butyl-1H-benzo[d]imidazole hydrochloride is a chemical compound . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole-based compounds have been found to have a variety of biological activities .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . A new series of novel 1H-benzo[d]imidazoles were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .Molecular Structure Analysis

The structure of 1-butyl-5/6-chloro-2-methyl-1H-benzo[d]imidazoles hydrochloride monohydrate was determined using state-of-the-art physical methods of investigations by 1H and 13C NMR spectroscopy .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . 1-Butylimidazole is insoluble in water and more dense than water .Applications De Recherche Scientifique

Pharmaceutical Applications

“1-Butyl-1H-benzo[d]imidazole hydrochloride” plays a significant role in the pharmaceutical industry due to the biological activities associated with imidazole derivatives. These compounds are known for their antibacterial, antifungal, antiviral, and antitumor properties . They serve as core structures in the synthesis of various drugs, including antihistamines, analgesics, and antiulcer medications. The versatility of imidazole compounds allows for the development of new therapeutic agents that can address antibiotic resistance and other emerging health concerns.

Synthetic Chemistry

In synthetic chemistry, imidazole derivatives are utilized for their ability to act as intermediates in complex chemical syntheses . The regiocontrolled synthesis of substituted imidazoles is crucial for creating functional molecules with specific properties. The methodologies developed around imidazole synthesis emphasize functional group compatibility and substitution patterns, which are essential for designing targeted chemical reactions .

Industrial Chemistry

Imidazole derivatives, including “1-Butyl-1H-benzo[d]imidazole hydrochloride,” find applications in industrial chemistry as catalysts, corrosion inhibitors, and in the synthesis of dyes and pigments . Their role in green chemistry is particularly noteworthy, as they contribute to more environmentally friendly and sustainable industrial processes.

Green Chemistry

The application of imidazole derivatives in green chemistry is gaining traction due to their role in promoting more efficient and less harmful chemical processes . These compounds are used in the development of ionic liquids and as ligands in organometallic catalysis, which are key components in creating greener synthetic pathways.

Catalysis

In catalysis, “1-Butyl-1H-benzo[d]imidazole hydrochloride” and its derivatives are explored for their potential as N-heterocyclic carbenes (NHCs) . NHCs are used as both ligands and organocatalysts in various organic synthesis reactions, contributing to the advancement of catalytic methods that are more efficient and selective.

Material Science

Imidazole compounds are integral in material science for the development of functional materials . Their structural motif is key in creating molecules for optical applications, such as dyes for solar cells. The ability to manipulate the bonds during the formation of imidazoles allows scientists to engineer materials with desired properties for specific applications.

Mécanisme D'action

Target of Action

1-Butyl-1H-benzo[d]imidazole hydrochloride is a derivative of imidazole, a five-membered heterocyclic moiety that is known for its broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Mode of Action

It is known that imidazole derivatives can interact with various targets due to their versatile structure . The interaction with these targets can lead to various changes in cellular processes, contributing to their broad range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have various molecular and cellular effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Safety and Hazards

Orientations Futures

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Propriétés

IUPAC Name |

1-butylbenzimidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.ClH/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13;/h4-7,9H,2-3,8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRHKHOZMNMZNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=CC=CC=C21.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-1H-benzo[d]imidazole hydrochloride | |

CAS RN |

5465-30-5 |

Source

|

| Record name | 1H-Benzimidazole, 1-butyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5465-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]isoxazol-5-amine](/img/structure/B1289357.png)

![4-((1H-Benzo[d]imidazol-6-yl)oxy)aniline](/img/structure/B1289360.png)

![5-(Chloromethyl)-3-[(methylthio)methyl]-1,2,4-oxadiazole](/img/structure/B1289361.png)

![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)